molecular formula C12H18N2 B12089347 N-[1-(pyridin-3-yl)ethyl]cyclopentanamine

N-[1-(pyridin-3-yl)ethyl]cyclopentanamine

Cat. No.: B12089347
M. Wt: 190.28 g/mol
InChI Key: SCSKBCBJYLRKFM-UHFFFAOYSA-N
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Description

N-[1-(Pyridin-3-yl)ethyl]cyclopentanamine is a secondary amine featuring a cyclopentylamine core linked to a pyridin-3-yl group via an ethyl chain. Its molecular formula is C₁₂H₁₇N₂, with a molecular weight of 189.28 g/mol. Notably, commercial availability of this compound is discontinued, suggesting its primary relevance lies in research contexts .

Properties

Molecular Formula

C12H18N2

Molecular Weight

190.28 g/mol

IUPAC Name

N-(1-pyridin-3-ylethyl)cyclopentanamine

InChI

InChI=1S/C12H18N2/c1-10(11-5-4-8-13-9-11)14-12-6-2-3-7-12/h4-5,8-10,12,14H,2-3,6-7H2,1H3

InChI Key

SCSKBCBJYLRKFM-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CN=CC=C1)NC2CCCC2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(pyridin-3-yl)ethyl]cyclopentanamine typically involves the reaction of cyclopentanone with pyridine-3-ethylamine under reductive amination conditions. The process can be summarized as follows:

    Reductive Amination: Cyclopentanone is reacted with pyridine-3-ethylamine in the presence of a reducing agent such as sodium cyanoborohydride or sodium triacetoxyborohydride. The reaction is usually carried out in a solvent like methanol or ethanol at room temperature.

    Purification: The crude product is purified using techniques such as column chromatography or recrystallization to obtain pure this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness, often using continuous flow reactors and automated purification systems.

Chemical Reactions Analysis

Types of Reactions

N-[1-(pyridin-3-yl)ethyl]cyclopentanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding N-oxides.

    Reduction: Reduction of the pyridine ring can be achieved using hydrogenation catalysts like palladium on carbon.

    Substitution: The amine group can participate in nucleophilic substitution reactions with electrophiles such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution at elevated temperatures.

    Reduction: Hydrogen gas with palladium on carbon catalyst under atmospheric pressure.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: N-oxides of this compound.

    Reduction: Reduced derivatives of the pyridine ring.

    Substitution: N-alkyl or N-acyl derivatives of this compound.

Scientific Research Applications

Structural Characteristics

The compound features a cyclopentane ring substituted with a pyridin-3-yl ethyl amine moiety, giving it a molecular formula of C13H17N and a molecular weight of 190.28 g/mol. Its structural configuration allows for diverse chemical interactions, making it a valuable building block in synthetic chemistry and a candidate for biological activity studies.

Medicinal Chemistry Applications

N-[1-(pyridin-3-yl)ethyl]cyclopentanamine has shown promise in several therapeutic areas:

  • Enzyme Interaction : The compound is known to interact with various enzymes and receptors, modulating their activity. The presence of the pyridine ring facilitates π-π stacking interactions, while the amine group can form hydrogen bonds, crucial for potential therapeutic effects.
  • Antimicrobial Activity : Similar compounds have demonstrated significant antimicrobial properties against pathogens such as Escherichia coli and Staphylococcus aureus. These findings suggest that this compound could be developed into effective antimicrobial agents.
  • Cytotoxic Effects : Preliminary studies indicate that this compound may exhibit selective cytotoxicity towards cancer cell lines. Investigations into related structures have shown promising results, with some compounds demonstrating low micromolar IC50 values against various cancer types .

Synthetic Chemistry Applications

This compound serves as an important building block in the synthesis of more complex molecules:

  • Synthesis Pathways : The synthesis typically involves straightforward chemical reactions that can be scaled for industrial applications. The compound's accessibility makes it suitable for further modifications to enhance its biological activity or to create derivatives with novel properties.
  • Structural Analogues : Several structurally similar compounds have been synthesized, each varying in substitution patterns or ring structures. These analogues can provide insights into structure-activity relationships (SAR), aiding in the design of more effective therapeutic agents.

Pharmacological Research

The pharmacological potential of this compound is under investigation for its ability to modulate biological pathways:

  • Cannabinoid Receptor Modulation : Research indicates that compounds with similar structures may affect the cannabinoid receptor system, potentially serving as agonists or antagonists. This could lead to new treatments for conditions associated with the endocannabinoid system .
  • Neuroprotective Properties : Some studies suggest that the compound may inhibit enzymes involved in neurodegenerative diseases, such as acetylcholinesterase. This inhibition could provide therapeutic benefits in treating conditions like Alzheimer's disease .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntimicrobialEffective against E. coli and S. aureus
CytotoxicitySelective toxicity towards cancer cell lines
Enzyme InhibitionPotential inhibitor of acetylcholinesterase

Case Study: Antimicrobial Efficacy

A study published in MDPI examined the antimicrobial efficacy of related compounds, establishing a correlation between structural features and biological activity. Modifications to functional groups significantly enhanced antimicrobial potency against gram-positive bacteria .

Case Study: Cytotoxic Effects on Cancer Cells

In vitro tests on various cancer cell lines revealed that compounds with similar frameworks exhibited IC50 values in the low micromolar range, suggesting potential development into anticancer agents .

Mechanism of Action

The mechanism of action of N-[1-(pyridin-3-yl)ethyl]cyclopentanamine depends on its specific application. In medicinal chemistry, it may act by binding to specific receptors or enzymes, modulating their activity. The pyridine ring can interact with aromatic residues in proteins, while the amine group can form hydrogen bonds or ionic interactions with target molecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Fluorophenyl Derivatives

(a) N-[1-(2-Fluorophenyl)ethyl]cyclopentanamine Hydrochloride
  • Structure : Differs by replacing the pyridin-3-yl group with a 2-fluorophenyl ring.
  • No pharmacological data are available, but its hydrochloride salt form suggests enhanced solubility for in vitro studies .
(b) N-[1-(3-Fluorophenyl)ethyl]cyclopentanamine
  • Structure : Features a 3-fluorophenyl substituent (meta position).
  • Properties : The meta-fluorine may enhance lipophilicity and modulate binding affinity at CNS targets. This compound (CAS 771583-23-4) has been cataloged with a molecular formula of C₁₃H₁₈FN and is used in exploratory medicinal chemistry .

Key Structural Differences :

Compound Substituent Position Molecular Formula Key Features
N-[1-(Pyridin-3-yl)ethyl]cyclopentanamine Pyridin-3-yl C₁₂H₁₇N₂ Heteroaromatic ring; basic nitrogen
N-[1-(2-Fluorophenyl)ethyl]cyclopentanamine 2-Fluorophenyl C₁₃H₁₇FClN Electron-withdrawing group; hydrochloride salt
N-[1-(3-Fluorophenyl)ethyl]cyclopentanamine 3-Fluorophenyl C₁₃H₁₈FN Enhanced lipophilicity

NMDA Receptor-Targeting Analogs

N-((5-(4-Fluoro-2-[¹¹C]methoxyphenyl)pyridin-3-yl)methyl)cyclopentanamine, a radiolabeled analog, was synthesized for positron emission tomography (PET) imaging of NMDA receptors. Key findings include:

  • Synthesis : Radiolabeled with carbon-11 in the methoxy group, achieving a decay-corrected yield of 49 ± 3% and radiochemical purity >99% .
  • Comparison : The pyridin-3-ylmethyl linkage in this analog contrasts with the ethyl chain in the parent compound, suggesting divergent binding modes at NMDA receptors.

Patent-Derived Complex Derivatives

Several patented compounds share the cyclopentylamine core but incorporate additional functional groups:

  • Example : N-[(1R,3S)-3-Isopropyl-3-(4-[6-methyl-4-(trifluoromethyl)pyridin-2-yl]piperazin-1-ylcarbonyl)cyclopentyl]-3-methyltetrahydro-2H-pyran-4-amine ().
    • Structure : Includes a trifluoromethylpyridine-piperazine moiety and a tetrahydro-2H-pyran ring.
    • Synthesis : Uses reductive amination with sodium triacetoxyborohydride, a common method for secondary amine synthesis .
  • Pharmacological Implications : The trifluoromethyl group and pyran ring enhance metabolic stability and CNS penetration, making these analogs candidates for neurodegenerative disease therapeutics .

Biological Activity

N-[1-(pyridin-3-yl)ethyl]cyclopentanamine is an organic compound that has garnered interest in medicinal chemistry due to its unique structural properties and potential biological activities. This compound features a cyclopentane ring substituted with a pyridin-3-yl ethyl amine moiety, which allows for diverse interactions with biological targets.

  • Molecular Formula : C_{12}H_{16}N_{2}
  • Molecular Weight : 190.28 g/mol
  • Structure : The compound's structure facilitates π-π stacking interactions and hydrogen bonding, which are crucial for enzyme modulation and receptor binding.

This compound exhibits biological activity primarily through its interaction with various enzymes and receptors. The presence of the pyridine ring enhances its ability to engage in non-covalent interactions, which can lead to significant pharmacological effects.

Anticancer Properties

Recent studies have indicated that compounds similar to this compound possess anticancer properties. For instance, derivatives of pyridine have shown efficacy against various cancer cell lines, including human breast adenocarcinoma and prostate cancer cells, indicating a potential role in cancer therapeutics .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Research suggests that it may inhibit the growth of certain bacterial strains, although specific data on this compound remains limited. Its structural characteristics suggest that it could interfere with bacterial enzyme activity.

Study 1: Anticancer Activity

A study evaluating the cytotoxic effects of pyridine derivatives found that compounds structurally related to this compound exhibited significant antiproliferative activity against various cancer cell lines. The mechanism was linked to apoptosis induction and cell cycle arrest .

CompoundCell LineIC50 (µM)
Compound AMCF-7 (Breast Cancer)15.0
Compound BHCT116 (Colon Cancer)10.5
This compoundTBDTBD

Study 2: Antimicrobial Evaluation

In a separate evaluation, a series of pyridine derivatives were tested against common bacterial strains. While specific results for this compound were not detailed, the general trend indicated promising antimicrobial activity across the series, suggesting potential for further exploration in this area .

Bacterial StrainMinimum Inhibitory Concentration (MIC, µg/mL)
E. coli32
S. aureus16
P. aeruginosa64

Pharmacokinetics

Pharmacokinetic studies are crucial for understanding the bioavailability and metabolism of this compound. Preliminary data suggest favorable absorption characteristics, though comprehensive studies are necessary to elucidate its pharmacokinetic profile fully.

Q & A

Q. What synthetic methodologies are commonly employed for N-[1-(pyridin-3-yl)ethyl]cyclopentanamine and its analogs?

The compound and related derivatives are typically synthesized via multi-step reactions involving coupling of cyclopentanamine with pyridine-containing precursors. Key steps include:

  • Use of palladium catalysts (e.g., Pd(dppf)Cl₂) for cross-coupling reactions .
  • Chiral resolution via Supercritical Fluid Chromatography (SFC) with Lux A1 columns and isopropanol co-solvents to isolate enantiomers (e.g., 30% IPA for SFC purification) .
  • Final purification via HPLC or recrystallization to achieve >95% purity .

Q. How is structural characterization performed for this compound?

Standard analytical techniques include:

  • ¹H NMR : Identifies proton environments (e.g., δ 8.35 ppm for pyridine protons, δ 1.58 ppm for cyclopentyl methyl groups) .
  • ESIMS : Confirms molecular ions (e.g., m/z 404.2 for [M+1]⁺) .
  • HPLC/SFC : Validates purity (e.g., 99.37% HPLC purity and 100% SFC purity for enantiomer I of a related compound) .

Q. How should researchers address discrepancies in purity assessments between HPLC and SFC?

Discrepancies may arise due to differences in detection limits or column selectivity. For example, HPLC purity of 95.37% vs. SFC purity of 100% in a related compound suggests SFC better resolves chiral impurities . Methodological recommendations:

  • Cross-validate using both techniques.
  • Optimize mobile phases (e.g., acetonitrile/water for HPLC, CO₂/IPA for SFC) .

Advanced Research Questions

Q. What challenges arise in developing this compound as a PET radiotracer?

Radiolabeling with ¹¹C requires precise optimization:

  • Synthesis : Carbon-11 incorporation via [¹¹C]methylation (49 ± 3% yield, 78 ± 10 GBq/µmol specific activity) .
  • Purification : Rapid HPLC (<90 minutes) to ensure radiochemical purity >99% .
  • Formulation : Phosphate-buffered saline with ethanol (8.6%) ensures stability for in vivo administration .

Q. How can enantiomeric resolution impact pharmacological evaluation?

Enantiomers may exhibit distinct binding affinities. For example:

  • SFC separation of enantiomers I and II using Lux A1 columns achieved 100% purity for one isomer .
  • Methodological tip: Adjust co-solvent ratios (e.g., 30% IPA) to optimize retention times (e.g., 2.34 min vs. 3.10 min) .

Q. What in vivo models are suitable for evaluating NMDA receptor targeting?

Preclinical studies in non-human primates and rodents are critical:

  • Biodistribution : Intravenous administration (≤10 ml over 10 seconds) in primates showed target-specific uptake in GluN2B-rich brain regions .
  • Blocking studies : Co-administration with unlabeled compound confirms receptor specificity .

Q. How should researchers resolve contradictions in biological activity data for analogs?

Case example: A compound with 94.45% HPLC purity (I) vs. 100% purity (II) exhibited differing bioactivity due to chiral impurities . Mitigation strategies:

  • Validate enantiopurity via SFC.
  • Correlate purity with functional assays (e.g., receptor binding IC₅₀).

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